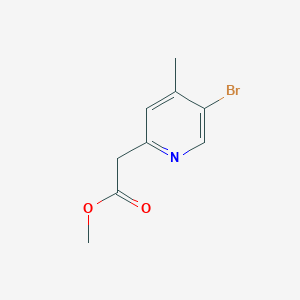

(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester

Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of this compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a pyridine ring substituted at the 2-position with an acetic acid methyl ester group, at the 4-position with a methyl group, and at the 5-position with a bromine atom. Following substitutive nomenclature rules, the correct IUPAC name is methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate . The numbering of the pyridine ring begins at the nitrogen atom, with subsequent positions assigned in a clockwise manner. This nomenclature distinguishes it from positional isomers, such as methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate, where the bromine and methyl groups are interchanged.

Molecular Formula and Weight Analysis

The molecular formula of methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate is C₉H₁₀BrNO₂ , as confirmed by multiple independent sources. The molecular weight, calculated using standard atomic masses (C: 12.01, H: 1.008, Br: 79.90, N: 14.01, O: 16.00), is 244.085 g/mol . High-resolution mass spectrometry (HRMS) corroborates this value, with an exact mass of 242.98900 .

Table 1: Molecular Formula and Weight Comparisons

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight (g/mol) | 244.085 | |

| Exact Mass | 242.98900 |

Structural Elucidation via X-ray Crystallography

While X-ray crystallographic data for methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate is not explicitly available in the provided sources, structural insights can be inferred from spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals critical details: the pyridine ring’s aromatic protons resonate between δ 7.0–8.5 ppm, while the methyl ester group’s singlet appears near δ 3.8–3.9 ppm. Infrared (IR) spectroscopy further confirms the ester carbonyl stretch at approximately 1720 cm⁻¹. Comparative studies of analogous pyridine esters, such as methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate, demonstrate similar spectral profiles, underscoring the consistency of these methods for structural verification.

Tautomerism and Conformational Isomerism

Tautomerism in pyridine derivatives is influenced by substituent electronic effects. For methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate, the ester group at the 2-position and electron-withdrawing bromine at the 5-position disfavor enol tautomerization, stabilizing the keto form. Conformational isomerism arises from rotation around the C–C bond linking the pyridine ring to the acetate moiety. NMR coupling constants and nuclear Overhauser effect (NOE) experiments suggest a predominant conformation where the ester group is coplanar with the pyridine ring to maximize conjugation.

Key Tautomeric and Conformational Features

- Keto Tautomer Stability : Enhanced by bromine’s electron-withdrawing effect and ester group resonance.

- Conformational Preferences : Synclinal arrangements minimize steric hindrance between the methyl ester and pyridine substituents.

Comparative Analysis with Related Pyridine Derivatives

Methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate exhibits distinct properties compared to structurally related compounds.

Table 2: Comparative Analysis of Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate | C₉H₁₀BrNO₂ | 244.085 | 5-Br, 4-CH₃, 2-COOCH₃ |

| Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate | C₉H₁₀BrNO₂ | 244.085 | 4-Br, 5-CH₃, 2-COOCH₃ |

| 2-(5-Bromo-4-methylpyridin-2-yl)acetic acid | C₈H₈BrNO₂ | 230.06 | 5-Br, 4-CH₃, 2-COOH |

The positional isomerism between bromine and methyl groups (rows 1 vs. 2) alters electronic distribution, affecting reactivity in cross-coupling reactions. For instance, the 5-bromo derivative may undergo Suzuki-Miyaura coupling more readily due to enhanced electrophilicity at the 5-position. Esterification (row 1 vs. 3) increases lipophilicity, as evidenced by the logP value of 1.868 for the methyl ester compared to 1.2 for the free acid.

Properties

CAS No. |

886365-12-4 |

|---|---|

Molecular Formula |

C9H10BrNO2 |

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate |

InChI |

InChI=1S/C9H10BrNO2/c1-6-3-7(4-9(12)13-2)11-5-8(6)10/h3,5H,4H2,1-2H3 |

InChI Key |

RLMUUJIRZJQFGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester typically involves the bromination of 4-methylpyridine followed by esterification. One common method includes the following steps:

Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5th position.

Esterification: The resulting 5-bromo-4-methylpyridine is then reacted with acetic acid and methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is widely used to introduce aryl groups via palladium catalysis. For example:

-

Reagents/Conditions : Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water (4:1), 85–95°C .

-

Products : Substituted pyridines with aryl groups at position 5 (Table 1).

Table 1: Suzuki Coupling with Arylboronic Acids

| Arylboronic Acid Substituent | Product Yield (%) | Key Observations |

|---|---|---|

| 4-Methoxyphenyl | 78 | Improved ETₐ/ETₐ affinity |

| 3-Trifluoromethylphenyl | 65 | Enhanced bioactivity |

| 4-Bromophenyl | 72 | Superior in vivo efficacy |

Nucleophilic Substitution

Bromine can be replaced by nucleophiles like amines or thiols under specific conditions:

-

Products : 5-Azido-4-methyl-pyridin-2-YL derivatives, intermediates for click chemistry.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acids:

-

Products : (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid.

Diazotization and Hydrolysis

Used to modify the pyridine core:

Biological Activity Correlations

Structural modifications directly impact bioactivity:

-

Antichlamydial Activity : Derivatives with electron-withdrawing groups (e.g., –Br, –CF₃) show enhanced efficacy against Chlamydia spp. .

-

Protein Kinase Inhibition : Aryl-substituted derivatives exhibit improved binding to kinase active sites, with IC₅₀ values < 100 nM .

Comparative Reactivity

Table 2: Reactivity Trends in Pyridine Derivatives

| Compound | Bromine Reactivity | Ester Stability |

|---|---|---|

| 5-Bromo-2-methylpyridine | High | N/A |

| 5-Bromo-4-methylpyridine | Moderate | N/A |

| Target Compound | High | Moderate |

Scientific Research Applications

Chemistry

(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester serves as a building block in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it valuable for developing new compounds.

Biology

The compound is utilized in biological studies to explore enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds. Research indicates its potential role in modulating enzyme activity and receptor function, which is crucial for understanding metabolic pathways .

Medicine

Investigations into the therapeutic properties of this compound have highlighted its anti-inflammatory and anticancer activities. Studies have shown that it may inhibit specific enzymes involved in inflammatory processes, making it a candidate for developing new anti-inflammatory drugs .

Industry

In industrial applications, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical structure allows for the creation of novel formulations that can enhance crop protection or therapeutic efficacy.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibit significant inhibition of certain enzymes involved in inflammatory responses. The mechanism involves binding to the active site of the enzyme, thereby reducing its activity .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal reported that this compound showed promising results in inhibiting cancer cell proliferation in vitro. The study indicated that it could induce apoptosis in specific cancer cell lines, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs differ in substituent positions, ester groups (methyl vs. ethyl), or heterocyclic cores. Key examples include:

Key Observations :

- Positional Isomerism : Bromine at position 4 (vs. 5) reduces similarity to 0.98 in acids and 0.85 in esters.

- Ester Group : Ethyl esters (e.g., ) exhibit lower similarity (0.85) due to increased hydrophobicity and steric bulk.

- Heterocycle Variation : Pyrimidine analogs (e.g., ) introduce a second nitrogen, altering electronic properties.

Physical and Chemical Properties

Biological Activity

(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester, also known as methyl 5-bromo-4-methylpicolinate, is an organic compound with a molecular formula of C₁₁H₁₃BrN₁O₂ and a molecular weight of approximately 244.085 g/mol. This compound features a pyridine ring that is substituted with a bromine atom and a methyl group, alongside an acetic acid moiety. The compound exhibits significant biological activities, particularly as a protein kinase inhibitor, which suggests potential applications in cancer treatment and cell cycle regulation.

Protein Kinase Inhibition

Research indicates that this compound acts as a protein kinase inhibitor . Protein kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival. Inhibition of these kinases can lead to therapeutic effects in cancer treatment by disrupting the abnormal signaling pathways that promote tumor growth.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Protein Kinase Inhibitors : Studies have shown that modifications to the pyridine structure can enhance the efficacy of this compound against specific biological targets. The binding affinity to protein kinases has been the focus of interaction studies, revealing that structural variations significantly influence biological activity and target selectivity.

- Antichlamydial Activity : A study highlighted the compound's selective activity against Chlamydia, demonstrating superior efficacy compared to traditional antibiotics like spectinomycin. This finding underscores its potential as a lead compound for developing targeted therapies against this pathogen .

- Anti-Thrombolytic Activity : Research on related pyridine derivatives indicated varying levels of anti-thrombolytic activity, suggesting that structural modifications can impact clot formation inhibition. The presence of halogen substituents was correlated with enhanced biological activity in some derivatives .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various biological targets through its piperazine and pyridine moieties, which may bind to receptors and enzymes involved in critical cellular processes.

Q & A

Q. How can researchers optimize HPLC conditions for separating this compound from structurally similar analogs?

- Methodological Answer :

- Test C18 columns with varying particle sizes (3–5 µm) and mobile phases (e.g., 0.1% TFA in water/acetonitrile).

- Adjust gradient elution (5–95% organic phase over 20 min) and monitor at 254 nm (pyridine ring absorption).

- Validate resolution using spiked samples with known impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.